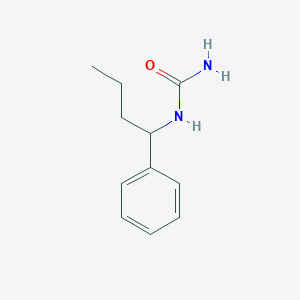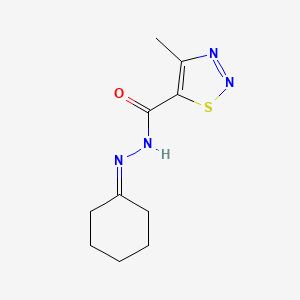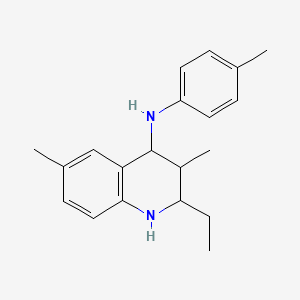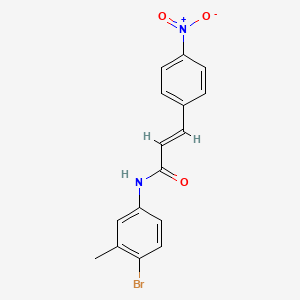![molecular formula C24H15BrN2 B4957907 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B4957907.png)
1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline, also known as BPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPQ is a heterocyclic compound that belongs to the family of benzoquinolines. It has a molecular formula of C24H15BrN2 and a molecular weight of 416.29 g/mol. BPQ is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.
作用機序
The mechanism of action of 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline is not fully understood. However, it has been suggested that this compound exerts its antitumor and anti-inflammatory activity by inhibiting the activity of various enzymes and proteins involved in cell proliferation and inflammation, including topoisomerase II, cyclooxygenase-2, and nuclear factor-kappa B.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antioxidant activity. This compound has also been shown to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline is its versatility as a building block for the synthesis of various complex molecules. This compound is also relatively easy to synthesize using various methods, making it readily available for research purposes. However, one of the main limitations of this compound is its low solubility in water, which may limit its potential applications in certain fields.
将来の方向性
There are several future directions for the research and development of 1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline. One potential direction is the synthesis of novel this compound derivatives with improved solubility and bioactivity. Another potential direction is the investigation of the mechanism of action of this compound and its derivatives. Additionally, this compound and its derivatives may be explored for their potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
合成法
1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. In the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, this compound is synthesized by coupling 4-bromophenylboronic acid and 4-pyridinylboronic acid with benzoquinoline in the presence of a palladium catalyst. In the Buchwald-Hartwig amination reaction, this compound is synthesized by coupling 4-bromophenylamine and 4-pyridinylamine with benzoquinoline in the presence of a palladium catalyst. In the Sonogashira coupling reaction, this compound is synthesized by coupling 4-bromophenylacetylene and 4-pyridinylacetylene with benzoquinoline in the presence of a copper catalyst.
科学的研究の応用
1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In materials science, this compound has been used as a building block for the synthesis of various functional materials, including organic light-emitting diodes and organic field-effect transistors. In organic synthesis, this compound has been used as a versatile building block for the synthesis of various complex molecules.
特性
IUPAC Name |
1-(4-bromophenyl)-3-pyridin-4-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2/c25-19-8-5-17(6-9-19)21-15-23(18-11-13-26-14-12-18)27-22-10-7-16-3-1-2-4-20(16)24(21)22/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZDDORZLGVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=NC=C4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)

![1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B4957870.png)

![2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)
![(2-allyl-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4957888.png)

![3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4957897.png)


![4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B4957926.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4957929.png)
![4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4957936.png)